molecular formula C18H22O2 B14323632 2,3-Dibutylnaphthalene-1,4-dione CAS No. 104582-09-4

2,3-Dibutylnaphthalene-1,4-dione

Cat. No.: B14323632
CAS No.: 104582-09-4
M. Wt: 270.4 g/mol
InChI Key: SBCOIRGZLUGOAP-UHFFFAOYSA-N
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Description

2,3-Dibutylnaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones These compounds are characterized by a naphthalene ring system with two ketone groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibutylnaphthalene-1,4-dione can be achieved through various methods. One common approach involves the condensation of 2-butylnaphthalene with butyl lithium, followed by oxidation to introduce the ketone functionalities. Another method includes the use of copper (II) oxide nanoparticles as catalysts under mild, ambient, and solvent-free conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction environments to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibutylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Introduction of various alkyl or acyl groups on the aromatic ring.

Scientific Research Applications

2,3-Dibutylnaphthalene-1,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibutylnaphthalene-1,4-dione involves its interaction with various molecular targets. The compound can act as a redox-cycling agent, generating reactive oxygen species (ROS) that induce cellular responses such as apoptosis or necrosis . It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 2,3-Dibutylnaphthalene-1,4-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications in various fields. Its butyl groups enhance its solubility and interaction with biological membranes, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

104582-09-4

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

2,3-dibutylnaphthalene-1,4-dione

InChI

InChI=1S/C18H22O2/c1-3-5-9-13-14(10-6-4-2)18(20)16-12-8-7-11-15(16)17(13)19/h7-8,11-12H,3-6,9-10H2,1-2H3

InChI Key

SBCOIRGZLUGOAP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCCC

Origin of Product

United States

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